molecular formula C22H31NO B1439685 N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline CAS No. 1040689-50-6

N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline

Cat. No.: B1439685
CAS No.: 1040689-50-6
M. Wt: 325.5 g/mol
InChI Key: WUZQJVAFJNTITP-UHFFFAOYSA-N
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Description

N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline is a tertiary amine derivative featuring a 3,4-dimethylaniline moiety linked via a benzyl group substituted with a heptyloxy chain at the para position. This compound is structurally characterized by:

  • 3,4-Dimethylaniline core: Provides aromaticity and electron-donating methyl groups.
  • 4-Heptyloxybenzyl substituent: A long alkoxy chain (C7H15O) that enhances lipophilicity and influences solubility .

Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., refluxing with hydrochloric acid for deprotection of acetamide intermediates) .

Properties

IUPAC Name

N-[(4-heptoxyphenyl)methyl]-3,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO/c1-4-5-6-7-8-15-24-22-13-10-20(11-14-22)17-23-21-12-9-18(2)19(3)16-21/h9-14,16,23H,4-8,15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZQJVAFJNTITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)CNC2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,4-Dimethylaniline

The synthesis of 3,4-dimethylaniline is a foundational step in the overall preparation. According to a patented method (US2347652A), 3,4-dimethylaniline can be efficiently produced by ammonolysis of 4-bromo-ortho-xylene under high pressure and temperature in the presence of copper catalysts, yielding high-purity 3,4-dimethylaniline free from isomers.

Step Reagents & Conditions Outcome Notes
1 4-bromo-ortho-xylene, ammonia, copper wire, cuprous chloride High-pressure ammonolysis at 195°C, 900-1000 psi, 14 h Produces 3,4-dimethylaniline (79% yield)
2 Separation, steam distillation, acid-base extraction Purification of crude product Ensures removal of isomers and impurities

This method is advantageous due to its high selectivity and yield, avoiding complex separation procedures typical in nitration-reduction routes.

Synthesis of 4-(Heptyloxy)benzyl Derivative

The heptyloxy substituent on the benzyl moiety is introduced through an etherification reaction, typically involving the reaction of 4-hydroxybenzyl derivatives with heptyl halides under basic conditions. Although direct literature specific to the heptyloxybenzyl intermediate in this compound is limited, general organic synthesis principles apply:

Step Reagents & Conditions Outcome Notes
1 4-hydroxybenzyl alcohol or 4-hydroxybenzyl halide, heptyl bromide or chloride, base (e.g., K2CO3) Alkylation to form 4-(heptyloxy)benzyl intermediate SN2 reaction favored under reflux in polar aprotic solvents

This step ensures the formation of the key heptyloxy substituent on the benzyl ring, critical for the final compound's properties.

Coupling to Form N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline

The final step involves the formation of the N-benzyl linkage between the 3,4-dimethylaniline and the 4-(heptyloxy)benzyl group. This is typically achieved via reductive amination or nucleophilic substitution:

Step Reagents & Conditions Outcome Notes
1 3,4-dimethylaniline, 4-(heptyloxy)benzaldehyde or 4-(heptyloxy)benzyl halide Reductive amination with reducing agent (e.g., NaBH4) or nucleophilic substitution Formation of N-benzylated aniline derivative
2 Purification by recrystallization or chromatography Isolated pure this compound Yield depends on reaction conditions and purity of intermediates

Summary Table of Preparation Steps

Preparation Stage Starting Materials Reaction Type Conditions Yield & Notes
3,4-Dimethylaniline synthesis 4-bromo-ortho-xylene, NH3, Cu catalyst High-pressure ammonolysis 195°C, 900-1000 psi, 14 h ~79% yield, high purity
Heptyloxybenzyl intermediate 4-hydroxybenzyl derivative, heptyl halide Alkylation (SN2) Reflux, base (K2CO3) Moderate to high yield, solvent dependent
Final coupling 3,4-dimethylaniline, 4-(heptyloxy)benzyl aldehyde/halide Reductive amination or nucleophilic substitution NaBH4 or base, ambient to reflux Variable yield, purification required

Research Findings and Considerations

  • The high-pressure ammonolysis method for 3,4-dimethylaniline provides an efficient and isomer-free product, which is crucial for downstream coupling reactions.
  • The alkylation to introduce the heptyloxy group must be carefully controlled to avoid polyalkylation or side reactions; using mild bases and controlled temperature is recommended.
  • Reductive amination offers a mild and selective route to form the N-benzyl linkage, preserving sensitive functional groups.
  • Purification strategies such as steam distillation, acid-base extraction, and vacuum distillation are critical to obtain high-purity intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the heptyloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile building block for constructing more complex organic molecules.
  • Ligand in Coordination Chemistry : It can act as a ligand in metal coordination complexes, facilitating various catalytic processes.

Biology

  • Biochemical Probes : N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline is employed in biochemical assays to study biological processes. Its ability to interact with specific molecular targets enables researchers to investigate enzyme activities and receptor interactions.
  • Pharmacological Investigations : The compound is being explored for its potential pharmacological properties, including its effects on various biological pathways.

Medicine

  • Precursor in Pharmaceutical Synthesis : It is utilized as a precursor for synthesizing pharmaceutical compounds, potentially leading to new drug discoveries.
  • Mechanism of Action Studies : Research into its mechanism of action involves examining how it binds to receptors or enzymes, modulating their activity and influencing biological effects.

Industry

  • Specialty Chemicals Production : The compound finds applications in the production of specialty chemicals and materials, contributing to various industrial processes.

Case Study 1: Biochemical Assays

In a study investigating the interaction between this compound and specific enzymes, researchers found that the compound effectively modulated enzyme activity, suggesting potential therapeutic applications in enzyme regulation.

Case Study 2: Pharmaceutical Development

A recent investigation into the synthesis of novel pharmaceuticals using this compound demonstrated its efficacy as a precursor for developing compounds with promising biological activity against targeted diseases.

Mechanism of Action

The mechanism of action of N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline
  • Structural Difference : The benzyl group has a shorter 2-methoxyethoxy (CH2CH2OCH3) substituent instead of heptyloxy.
  • Impact :
    • Reduced lipophilicity compared to the heptyloxy chain, affecting membrane permeability in biological systems.
    • Enhanced solubility in polar solvents due to the ether oxygen .
(E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline
  • Structural Difference: A nitrobenzylidene (CH=N-C6H4-NO2) Schiff base replaces the heptyloxybenzyl group.
  • Impact: Introduces strong electron-withdrawing nitro groups, altering electronic properties for nonlinear optical (NLO) applications . Higher melting points (>200°C) due to extended conjugation and intermolecular interactions, unlike the aliphatic heptyloxy chain .

Alkoxy Chain Length Variations

4-(Hexyloxy)benzenamine Derivatives
  • Structural Difference : Hexyloxy (C6H13O) vs. heptyloxy (C7H15O).
  • Impact :
    • Slightly lower hydrophobicity (logP difference ~0.5–1.0), influencing pharmacokinetic profiles.
    • Comparable synthetic yields (~85–90%) via acid-catalyzed deprotection .

Functional Group Modifications

N-(3,4-Dimethylphenyl)benzamide
  • Structural Difference : Amide (CONH-) linkage instead of benzyl.
  • Impact :
    • Increased hydrogen-bonding capacity, improving crystallinity (mp 112–113°C reported for similar amides) .
    • Reduced metabolic stability compared to tertiary amines due to susceptibility to enzymatic hydrolysis .

Comparative Data Table

Compound Substituent/Modification Melting Point (°C) Key Property/Application Reference
N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline Heptyloxybenzyl Not reported High lipophilicity, drug delivery
N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline 2-Methoxyethoxybenzyl Not reported Polar solvent compatibility
(E)-N-(4-Nitrobenzylidene)-3,4-dimethylaniline Nitrobenzylidene Schiff base >200 Nonlinear optical materials
N-(3,4-Dimethylphenyl)benzamide Amide 112–113 Crystallinity, enzyme inhibition
4-(Hexyloxy)benzenamine Hexyloxy Not reported Intermediate for triazolones

Key Research Findings

  • Synthetic Flexibility : Alkoxy chains (hexyl/heptyl) are introduced via nucleophilic substitution, achieving high yields (~85–90%) . Schiff bases require condensation reactions with aldehydes .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance NLO properties, while electron-donating alkoxy chains improve solubility .
  • Environmental Stability : The parent compound 3,4-dimethylaniline degrades via reactive chlorine species in photoelectrocatalytic systems, implying that structural modifications (e.g., heptyloxy) may alter environmental persistence .

Biological Activity

N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for pharmacological applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a heptyloxy group attached to a benzyl moiety, along with two methyl groups on the aniline ring. Its structural formula can be represented as follows:

C18H27NO\text{C}_{18}\text{H}_{27}\text{N}O

This compound's molecular weight is approximately 281.42 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key aspects include:

  • Reversible Binding : The compound can form reversible covalent bonds with biomolecules, influencing enzyme activity and cellular signaling pathways.
  • Enzyme Modulation : It has been shown to modulate the activity of kinases and phosphatases, which are crucial for cell signaling and regulation.
  • Cellular Effects : The interaction with cell membranes and proteins can lead to alterations in cellular metabolism and gene expression.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Anticancer PotentialExhibits cytotoxic effects against various cancer cell lines.
Antimicrobial ActivityDemonstrates inhibitory effects on bacterial growth.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
  • Antimicrobial Properties : Research demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections.
  • Enzyme Interaction Studies : In vitro assays revealed that this compound inhibited the activity of certain kinases involved in cancer progression, providing insights into its mechanism of action.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound is expected to be well-absorbed due to its lipophilic nature.
  • Distribution : It likely distributes widely in tissues due to the heptyloxy chain enhancing membrane permeability.
  • Metabolism : Initial studies suggest that it undergoes hepatic metabolism, although specific metabolic pathways remain to be fully elucidated.
  • Excretion : Primarily excreted via urine after hepatic transformation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline?

The compound can be synthesized via Schiff base formation or multicomponent reactions. For instance, refluxing 3,4-dimethylaniline with a heptyloxy-substituted benzaldehyde derivative in methanol (or another polar solvent) under acidic conditions typically yields the target compound. This approach is analogous to the synthesis of related Schiff bases, where equimolar reactants are refluxed and crystallized . Isocyanide-based multicomponent reactions (e.g., using tert-butyl isocyanide) have also been reported for structurally similar aniline derivatives, achieving yields of ~70% .

Q. How is the purity and structural integrity of this compound validated experimentally?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 19.7–19.8 ppm for methyl groups in similar compounds) confirm functional groups and substitution patterns .
  • X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Chromatography : HPLC or TLC with standards (e.g., using silica gel columns) to assess purity, as referenced in methods for related benzaldehyde derivatives .

Q. What safety precautions are critical when handling 3,4-dimethylaniline precursors?

3,4-Dimethylaniline is toxic and potentially carcinogenic. Key precautions include:

  • Using fume hoods to avoid inhalation (S22 safety protocol) .
  • Wearing nitrile gloves and eye protection (S24/25 guidelines) to prevent skin/eye contact .
  • Storing in cool (2–8°C), dark conditions to prevent degradation .

Advanced Research Questions

Q. How can catalytic systems optimize the continuous synthesis of this compound?

Heterogeneous catalysts (e.g., metal-supported zeolites) enable efficient, scalable synthesis. For example, studies on analogous compounds like N-(1-ethylpropyl)-3,4-dimethylaniline demonstrate that catalysts with high surface acidity (e.g., H-ZSM-5) enhance imine formation rates by lowering activation energy. Continuous flow reactors improve yield consistency (reported >85%) and reduce byproducts .

Q. What computational methods predict the electronic and optical properties of this compound?

Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO-LUMO gaps) to predict nonlinear optical (NLO) behavior. For example, Schiff bases with nitro groups show strong intramolecular charge transfer (ICT), correlating with high hyperpolarizability (β\beta), making them candidates for NLO materials . Basis sets like 6-311G++(d,p) and hybrid functionals (e.g., B3LYP) are recommended .

Q. How can crystallographic data resolve contradictions between spectroscopic and computational results?

Discrepancies in bond lengths or angles (e.g., between DFT-optimized structures and XRD data) are addressed using refinement software like SHELXL. For instance, SHELX refines thermal displacement parameters and hydrogen bonding networks, resolving artifacts from dynamic effects in solution-phase NMR .

Q. What strategies mitigate challenges in characterizing weak intermolecular interactions in crystalline forms?

High-resolution XRD (≤0.8 Å) combined with Hirshfeld surface analysis quantifies interactions like C–H···π or van der Waals forces. For example, R_2$$^2(12) hydrogen-bonded dimers in similar Schiff bases stabilize crystal packing, as observed in N-[(E)-3,4-dimethoxybenzylidene]-2,3-dimethylaniline .

Methodological Notes

  • Experimental Design : For reproducibility, document solvent polarity, reflux duration, and catalyst loading. For XRD, collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Data Contradictions : Cross-validate NMR/XRD results with computational models. For example, if DFT predicts planar geometry but XRD shows a 60.57° dihedral angle, consider steric effects from substituents .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.